N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydroxy group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with 5-hydroxy-3-phenylpentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a benzene ring.
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide: Contains a cyclobutane ring instead of a benzene ring.
Uniqueness
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and sulfonamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-15-13-19(14-16(2)20(15)25-3)26(23,24)21-11-9-18(10-12-22)17-7-5-4-6-8-17/h4-8,13-14,18,21-22H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWPAOEAFDXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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